N-formylpenicillamin

Vue d'ensemble

Description

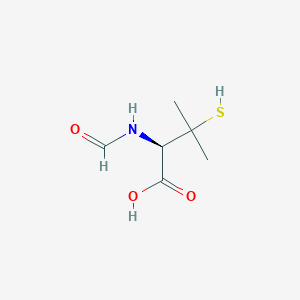

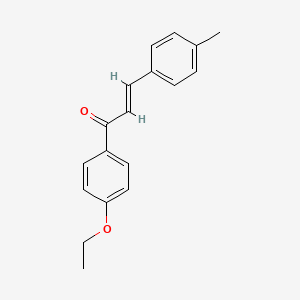

“N-formylpenicillamin” is a chemical compound with the molecular formula C6H11NO3S . Its molecular weight is 177.22100 . It is also known by other synonyms such as N-formyl-penicillamine and N-formyl-DL-penicillamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon chain with an amine (NH2), a carboxyl (COOH), and a thiol (SH) functional group . The exact structure can be determined using various analytical methods, including spectroscopy and chromatography .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.22100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Applications De Recherche Scientifique

Antibacterial Activity

- Imipenem Resistance in Bacterial Strains : Imipenem, a semisynthetic derivative of thienamycin, shows strong affinity for penicillin-binding proteins in bacteria like Escherichia coli, leading to rapid lysis and cell death. Bacterial resistance to imipenem, including N-formylpenicillamin derivatives, can arise due to carbapenemase or metallobeta lactamase production, altering drug permeability (Ray, Saha, & Bal, 2007) (Ray, Saha, & Bal, 2007).

Extraction and Separation Processes

- (Liquid + liquid) Equilibria in Extraction : N-formylmorpholine (NFM), related to this compound, is used to separate aromatic and aliphatic hydrocarbons. Its extraction capability demonstrates its potential for removing specific components from mixtures (Wang, Xia, & Ma, 2012) (Wang, Xia, & Ma, 2012).

Biochemical Research and Drug Development

- Peptide Deformylase Inhibition for Antibacterial Agents : Peptide deformylase (PDF) inhibitors, including N-formyl-hydroxylamine derivatives like BB-3497, show potential as antibacterial agents. These compounds inhibit PDF, essential for bacterial protein synthesis, and have been validated for their efficacy in animal models (Clements et al., 2001) (Clements et al., 2001).

Cell Biology and Immunology

- Activation of Mouse Neutrophils by Formyl Peptides : N-formyl-Met-Leu-Phe (fMLF) and similar formyl peptides are major chemoattractants and potent agonists at human formyl peptide receptors, crucial for inducing bactericidal functions in neutrophils. This highlights the role of this compound related compounds in immune cell activation (Southgate et al., 2008) (Southgate et al., 2008).

Natural Product Research

- Identification of Novel Natural Compounds : N-Formyllapatin A, an N-formylspiroquinazoline derivative identified from the marine-derived fungus Penicillium adametzioides, represents a new class of N-formyl compounds. These findings expand the chemical diversity and potential applications of this compound in natural product research (Liu, Li, Meng, & Wang, 2014) (Liu, Li, Meng, & Wang, 2014).

Mécanisme D'action

Target of Action

N-formylpenicillamin, a derivative of penicillamine, is believed to interact with heavy metals in the body . It chelates with metals such as lead, copper, mercury, and others to form stable, soluble complexes . These complexes are then excreted in the urine, reducing the concentration of these metals in the body .

Mode of Action

This compound operates by disrupting the balance of heavy metals in the body. By binding to these metals, it forms stable, soluble complexes that can be easily excreted . This action reduces the concentration of these metals in the body, which can have various beneficial effects depending on the specific metal and its role in the body .

Biochemical Pathways

For example, in the case of copper, this compound can help to reduce the concentration of this metal in the body, which can be beneficial in conditions such as Wilson’s disease .

Pharmacokinetics

This compound is absorbed rapidly but incompletely in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of the compound is bound to proteins, primarily albumin . The route of elimination is mainly renal; disulphides represent the main compounds found in the urine .

Result of Action

The primary result of this compound’s action is the reduction of heavy metal concentrations in the body. This can have various effects depending on the specific metal and its role in the body. For example, in the case of copper, reducing its concentration can help to manage conditions such as Wilson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of food and certain other substances in the stomach can reduce the absorption of the compound, affecting its bioavailability . Additionally, the compound’s effectiveness can be influenced by the patient’s overall health status, including the presence of conditions such as malabsorption syndromes .

Analyse Biochimique

Biochemical Properties

N-formylpenicillamin plays a significant role in biochemical reactions, particularly those involving thiol groups. It interacts with various enzymes, proteins, and other biomolecules through its thiol group, which can form disulfide bonds. This interaction is essential in redox reactions and can influence the activity of enzymes such as thioredoxin reductase and glutathione peroxidase. Additionally, this compound can chelate metal ions, affecting metalloproteins and enzymes that require metal cofactors for their activity .

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), influencing gene expression related to inflammation and oxidative stress. Furthermore, this compound affects cellular metabolism by altering the redox state of cells, which can impact processes like glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, forming mixed disulfides and altering protein function. This binding can inhibit or activate enzymes, depending on the specific protein and context. Additionally, this compound can modulate gene expression by affecting the redox-sensitive transcription factors mentioned earlier. These interactions highlight the compound’s role in regulating cellular redox homeostasis and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade in the presence of light or oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and modulating gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and reduce oxidative stress. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce oxidative damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cysteine dioxygenase and sulfite oxidase, leading to the production of sulfate and other metabolites. These metabolic processes can influence the levels of various sulfur-containing compounds in cells and tissues, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s distribution is influenced by its ability to bind to proteins such as albumin, which can affect its localization and accumulation in different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or nucleus, where it exerts its effects on cellular function. The compound’s localization can influence its activity, as it may interact with different sets of proteins and enzymes in various subcellular environments .

Propriétés

IUPAC Name |

2-formamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCLDHSEMKEXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325164 | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-66-6 | |

| Record name | NSC28038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)

![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)